![molecular formula C21H15ClFN3O3S B2444976 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1261015-13-7](/img/structure/B2444976.png)
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O3S and its molecular weight is 443.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H22ClN3O3S
- Molecular Weight : 456.0 g/mol
Property | Value |
---|---|
CAS Number | 1261017-69-9 |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various strains of bacteria. In vitro studies have shown that compounds with a similar thienopyrimidine core demonstrate considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested with MIC values indicating effective inhibition of bacterial growth. For instance, compounds structurally related to our target compound have shown MIC values as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies involving similar thieno[3,2-d]pyrimidine derivatives indicate their ability to induce apoptosis in cancer cell lines.
- Cell Lines Tested : The compound has been tested on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
- IC50 Values : Related compounds have demonstrated IC50 values ranging from 0.57 µM to 1.31 µM in MCF-7 cells, suggesting potent cytotoxic effects .
The biological activity of the compound is hypothesized to be linked to its structural features that allow for interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those related to cancer cell proliferation and survival.
- Apoptosis Induction : Similar derivatives have been shown to activate apoptotic pathways in cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a chlorophenyl substitution exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
Study 2: Anticancer Activity
In a comparative study of various thienopyrimidine derivatives, one derivative demonstrated an IC50 value of 0.99 µM against HepG2 cells. This highlights the potential of structurally similar compounds in targeting liver cancer cells effectively.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant inhibitory activity against various enzymes and pathways involved in tumor progression. Specifically, the compound has shown promising results in inhibiting Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, which is implicated in several cancers.
Inhibition Studies:
- The compound demonstrated an IC50 value of 15 ± 0.8 μM against MIF2, indicating considerable potency compared to the positive control (IC50 = 47 ± 7.2 μM) .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also modulate immune responses through MIF inhibition, suggesting potential applications in treating inflammatory diseases. The dual action enhances its therapeutic potential for conditions that involve both cancer and inflammation.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that specific substituents on the thienopyrimidine core can significantly influence biological activity. For instance:
Compound Variant | Substituent | IC50 (μM) |
---|---|---|
R110 | None | 15 ± 0.8 |
3b | Bromo | 7.2 ± 0.6 |
3i | CF₃ | 2.6 ± 0.2 |
The introduction of electron-withdrawing groups has been shown to improve inhibitory potency .
Study on MIF Inhibition
A focused library of compounds was evaluated for their ability to inhibit MIF tautomerase activity. Modifications to the thienopyrimidine structure significantly influenced potency, with certain derivatives exhibiting enhanced biological activity.
Therapeutic Potential
The promising results from preclinical models suggest that this compound could be a candidate for further development as a therapeutic agent targeting tumors that overexpress MIF. Additionally, its anti-inflammatory effects may provide a dual therapeutic approach for patients suffering from both cancer and inflammatory conditions.
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3S/c22-14-2-1-3-16(10-14)26-20(28)19-17(8-9-30-19)25(21(26)29)12-18(27)24-11-13-4-6-15(23)7-5-13/h1-10,17,19H,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCIPPLCRHOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.